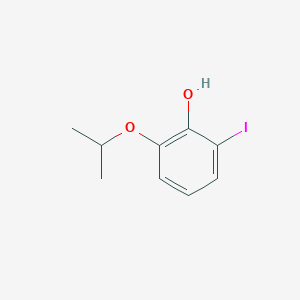

2-Iodo-6-isopropoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11IO2 |

|---|---|

Molecular Weight |

278.09 g/mol |

IUPAC Name |

2-iodo-6-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H11IO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,1-2H3 |

InChI Key |

XCUPLASYPWWVRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C(=CC=C1)I)O |

Origin of Product |

United States |

Structural Context Within Substituted Phenolic Compounds

The foundational structure of 2-Iodo-6-isopropoxyphenol is phenol (B47542), an aromatic ring composed of benzene (B151609) attached to a hydroxyl (-OH) group. chemicalbook.com The specific identity and properties of this compound are defined by the additional functional groups attached to this phenolic core. Phenolic compounds are a diverse class of molecules, and their properties are heavily influenced by the nature and position of their substituents. google.com They can be broadly categorized into simple phenolics and polyphenols, which contain more than one phenol unit. google.com

This compound is a disubstituted phenol. The nomenclature indicates the presence of two specific groups attached to the benzene ring at positions ortho to the hydroxyl group:

An iodo group (-I) at position 2.

An isopropoxy group (-OCH(CH₃)₂) at position 6.

The presence of the isopropoxy group, an ether linkage, classifies this compound as a phenol ether. hmdb.ca Phenol ethers are aromatic compounds that contain an ether group substituted with a benzene ring. hmdb.ca The precursor, 2-isopropoxyphenol (B44703), is known as a metabolite of the pesticide propoxur (B1679652) and is synthesized via the monoetherification of catechol. chemicalbook.comscbt.com

The addition of an iodine atom to this structure places it within the family of halogenated phenols. The positions of the substituents (2 and 6) are significant, as they sterically hinder the hydroxyl group, which can influence its reactivity, acidity, and intermolecular interactions.

Significance and Research Landscape of Halogenated Phenols

Synthesis of the 2-Isopropoxyphenol (B44703) Core Structure

The foundational step in the synthesis of the target molecule is the creation of the 2-isopropoxyphenol moiety. This is primarily achieved through etherification reactions, with alternative routes also being explored.

Etherification and Alkylation Reactions (e.g., from 1,2-Benzenediol)

The most common and direct method for synthesizing 2-isopropoxyphenol is through the Williamson ether synthesis. masterorganicchemistry.comchemistrysteps.comwikipedia.org This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, 1,2-benzenediol (pyrocatechol) is reacted with an isopropyl halide, such as isopropyl chloride or bromide. google.com

The reaction is typically carried out in the presence of a base to deprotonate one of the hydroxyl groups of the catechol, forming a phenoxide ion. byjus.comorganic-synthesis.com This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the isopropyl halide in an SN2 reaction. masterorganicchemistry.comwikipedia.org The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products. Common bases include solid inorganic bases like potassium carbonate or cesium carbonate, often in conjunction with a phase transfer catalyst to facilitate the reaction between the aqueous and organic phases. google.combyjus.comorganic-synthesis.com Solvents such as acetonitrile (B52724) or N,N-dimethylformamide are frequently employed. byjus.com

A known process for preparing o-isopropoxyphenol involves the reaction of pyrocatechol (B87986) with an isopropyl halide in the presence of a solid alkaline base and a phase transfer catalyst, specifically a polyether. google.com While isopropyl bromide is often preferred due to its higher reactivity, the use of isopropyl chloride has also been documented. google.com The reaction conditions, including temperature and pressure, can be adjusted to influence the conversion rate and yield. For instance, heating the mixture to 160°C under pressure has been reported. google.com

Table 1: Williamson Ether Synthesis of 2-Isopropoxyphenol

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1,2-Benzenediol | Isopropyl Halide | Solid Inorganic Base | Phase Transfer Catalyst | Acetonitrile, DMF | 50-100 | 50-95 | google.combyjus.com |

| Phenol derivative | Alkyl Halide | Cs₂CO₃ or K₂CO₃ | - | Acetonitrile | Room Temp - Reflux | Variable | organic-synthesis.com |

| Alcohol derivative | Alkyl Halide | NaH | - | THF | 0 - Room Temp | Variable | organic-synthesis.com |

Alternative Synthetic Routes to the o-Isopropoxyphenol Moiety

While the Williamson ether synthesis is the predominant method, alternative strategies for forming the o-isopropoxyphenol structure exist. These can be particularly useful when seeking to avoid certain reagents or to introduce specific functionalities. Some alternative approaches might involve:

Alkoxylation with Epoxides: In a broader context of polyol synthesis, alkoxylation reactions using epoxides like propylene (B89431) oxide can introduce ether linkages. mdpi.com While not a direct route to 2-isopropoxyphenol, the underlying principles of ring-opening of an epoxide by a nucleophile (in this case, a phenoxide) could be adapted.

Aza-Diels-Alder Reactions: For the synthesis of more complex molecules containing substituted ring systems, cycloaddition reactions like the aza-Diels-Alder reaction have been employed. nih.gov This highlights the diversity of synthetic strategies available in organic chemistry that could potentially be applied to construct the desired core structure.

Multi-component Reactions: These reactions, where three or more reactants combine in a single step, offer an efficient way to build molecular complexity. researchgate.net While specific examples for 2-isopropoxyphenol are not prominent, the development of such a reaction could provide a novel and streamlined synthesis.

It is important to note that the development of alternative routes is an ongoing area of research, driven by the desire for more efficient, environmentally friendly, and versatile synthetic methods. mdpi.comnih.gov

Regioselective Iodination and Halogenation Protocols

Once the 2-isopropoxyphenol core is synthesized, the next critical step is the regioselective introduction of an iodine atom at the 6-position of the benzene (B151609) ring. The hydroxyl and isopropoxy groups are both ortho-, para-directing activators, making the control of regioselectivity a key challenge.

Direct Electrophilic Iodination Approaches

Direct electrophilic iodination is a common method for introducing iodine onto an aromatic ring. However, elemental iodine (I₂) itself is a weak electrophile. nih.gov Therefore, various activating agents or more potent iodinating reagents are typically required.

For phenols, which are highly activated aromatic compounds, the reaction with elemental iodine can proceed, but often requires specific conditions to be effective and selective. manac-inc.co.jp The iodination of phenols is often carried out in the presence of a base, which generates the more nucleophilic phenoxide ion. manac-inc.co.jp Reagents like hypoiodous acid (HOI), generated in situ from elemental iodine, can also be the active iodinating species. manac-inc.co.jp

Several advanced iodinating reagents have been developed to achieve higher reactivity and selectivity. These include:

Iodine monochloride (ICl): This mixed halogen provides a more electrophilic iodine atom and is effective for iodinating aromatic rings. libretexts.org

N-Iodosuccinimide (NIS): NIS is a mild and often selective iodinating agent, sometimes used with a catalytic amount of acid. nih.gov

Electrochemical Iodination: This green chemistry approach involves the in-situ generation of the iodinating species, avoiding the use of toxic and difficult-to-handle reagents. nih.gov

The choice of the iodinating system is critical for controlling the position of iodination on the 2-isopropoxyphenol ring. The steric bulk of the isopropoxy group is expected to direct the incoming electrophile to the less hindered ortho position (C6) relative to the hydroxyl group.

Indirect Methods via Halogen Exchange or Organometallic Intermediates

Indirect methods provide an alternative pathway to introduce iodine, particularly when direct iodination proves difficult or lacks the desired regioselectivity.

Halogen Exchange Reactions: The Finkelstein reaction is a classic example of a halogen exchange, where a halide (typically chloride or bromide) is displaced by iodide. manac-inc.co.jpmanac-inc.co.jporganicmystery.com This SN2 reaction requires a pre-existing halogen at the desired position. manac-inc.co.jp Therefore, one could first introduce a bromine or chlorine atom at the 6-position of 2-isopropoxyphenol and then convert it to the iodo-derivative using a source of iodide ions, such as sodium iodide in acetone. ncert.nic.in Halogen exchange can also be applied to aryl halides, although the conditions may differ from those used for alkyl halides. frontiersin.org

Organometallic Intermediates: The synthesis of iodoarenes can also be achieved through organometallic intermediates. For instance, a bromo- or chloro-substituted 2-isopropoxyphenol could be converted into an organolithium or Grignard reagent, which can then be reacted with an iodine source. However, this approach can be complicated by the presence of the acidic phenolic proton.

Comparative Analysis with Electrophilic Bromination of Isopropoxyphenols

A comparison with electrophilic bromination provides valuable insights into the halogenation of isopropoxyphenols. Bromination of phenols is generally a facile reaction, often leading to multiple substitutions if not carefully controlled. libretexts.orgyoutube.com

Reagents: Common brominating agents include elemental bromine (Br₂), often in a non-polar solvent to control reactivity, and N-bromosuccinimide (NBS), which can offer higher selectivity. youtube.comyoutube.comnih.gov

Regioselectivity: Similar to iodination, the hydroxyl and isopropoxy groups direct the incoming bromine electrophile to the ortho and para positions. The steric hindrance of the isopropoxy group would favor bromination at the C6 position. Studies on the bromination of other substituted phenols have shown that the regioselectivity can be influenced by the solvent and the specific brominating agent used. nih.govnih.gov For example, using Br₂ in a polar solvent like water can lead to the formation of tribromophenol, whereas in a non-polar solvent like carbon disulfide, a mixture of ortho- and para-bromophenol is obtained. youtube.com

In general, iodination is less vigorous than bromination. While bromination of phenols can be difficult to control, iodination often requires an oxidizing agent or a more reactive iodine source to proceed efficiently. libretexts.orgncert.nic.in This difference in reactivity can be exploited to achieve more selective monohalogenation.

Table 2: Comparison of Halogenation Methods for Phenols

| Halogenation | Reagent(s) | Conditions | Selectivity | Reference |

| Iodination | I₂ / Oxidizing Agent (e.g., HNO₃, HIO₄) | Requires activation | Generally ortho/para, can be controlled | ncert.nic.in |

| ICl | More electrophilic than I₂ | Good for less activated rings | libretexts.org | |

| NIS | Mild, often selective | Can be influenced by catalyst | nih.gov | |

| Bromination | Br₂ / Lewis Acid (e.g., FeBr₃) | Catalytic | Ortho/para isomers | libretexts.org |

| Br₂ / H₂O (polar solvent) | Vigorous | Often leads to polybromination | youtube.com | |

| Br₂ / CS₂ (non-polar solvent) | Less vigorous | Mixture of ortho and para products | youtube.com | |

| NBS | Mild, selective | Often used for activated systems | youtube.com |

Derivatization and Functionalization of the this compound Scaffold

The unique arrangement of the hydroxyl, iodo, and isopropoxy groups on the benzene ring allows for a range of selective chemical transformations. The interplay of steric hindrance and electronic effects governs the reactivity of each functional group, enabling targeted modifications.

Modifications at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for derivatization, readily undergoing reactions such as etherification, esterification, and O-arylation.

Etherification and Esterification: The hydroxyl group can be converted to its corresponding ether or ester by reaction with appropriate electrophiles. For instance, alkylation with alkyl halides or sulfonates under basic conditions yields the corresponding ethers. Similarly, acylation with acyl chlorides or anhydrides in the presence of a base leads to the formation of esters. The bulky ortho-isopropoxy group can influence the reaction rates and may necessitate the use of more reactive reagents or harsher conditions compared to less hindered phenols.

O-Arylation: The synthesis of diaryl ethers from this compound can be achieved through copper-catalyzed or palladium-catalyzed O-arylation reactions. Copper-catalyzed methods, often employing ligands such as (2-pyridyl)acetone, provide a cost-effective route for coupling with aryl iodides, bromides, and even chlorides under mild conditions. organic-chemistry.org Palladium-catalyzed systems, particularly those utilizing bulky biarylphosphine ligands, offer broad substrate scope and high efficiency for the formation of C-O bonds. wikipedia.org

Interactive Table: Representative Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagent/Catalyst | Product Type | Potential Considerations |

| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Alkoxy ether | Steric hindrance from ortho substituents may affect reaction rate. |

| Esterification | Acyl chloride, Base (e.g., Pyridine) | Aryl ester | Potential for side reactions if conditions are too harsh. |

| O-Arylation (Cu-cat) | Aryl halide, CuBr, (2-Pyridyl)acetone, Cs₂CO₃ | Diaryl ether | Good functional group tolerance and cost-effective. organic-chemistry.org |

| O-Arylation (Pd-cat) | Aryl halide, Pd catalyst, Bulky phosphine (B1218219) ligand | Diaryl ether | High efficiency and broad substrate scope. wikipedia.org |

Transformations Involving the Iodide Substituent (e.g., coupling reactions)

The carbon-iodine bond is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes this compound an excellent substrate for these transformations. organic-chemistry.orglibretexts.orgresearchgate.net

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds. The reaction conditions are generally mild and tolerate a wide range of functional groups. For substrates like this compound, the choice of ligand and base can be crucial to overcome any steric hindrance from the ortho-isopropoxy group.

Heck-Mizoroki Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene to form a substituted alkene. libretexts.orgpreprints.org This reaction is a powerful tool for the synthesis of complex olefinic structures. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions.

Sonogashira Coupling: This coupling reaction between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst, provides a direct route to arylalkynes. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The Sonogashira reaction is known for its mild reaction conditions and high functional group tolerance. For ortho-substituted substrates, the steric bulk of the isopropoxy group might necessitate careful optimization of the catalyst system to achieve high yields.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting the aryl iodide with an amine. This reaction is a versatile method for the synthesis of arylamines. The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination, especially with sterically demanding substrates. orgsyn.org

Interactive Table: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Key Features |

| Suzuki-Miyaura | Organoboron reagent | Pd catalyst, Base | Biaryl | Mild conditions, high functional group tolerance. |

| Heck-Mizoroki | Alkene | Pd catalyst, Base | Substituted alkene | Forms C(sp²)-C(sp²) bonds. libretexts.orgpreprints.org |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne | Mild conditions, reliable for C(sp)-C(sp²) bond formation. organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| Buchwald-Hartwig | Amine | Pd catalyst, Phosphine ligand, Base | Arylamine | Versatile for C-N bond formation. orgsyn.org |

Reactions on the Aromatic Ring System

The electron-donating nature of the hydroxyl and isopropoxy groups activates the aromatic ring towards electrophilic substitution, while the iodo group also influences the regioselectivity of these reactions.

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents such as nitric acid, often in the presence of a dehydrating agent like sulfuric acid. The directing effects of the existing substituents will favor the introduction of the nitro group at specific positions, typically para to the strongly activating hydroxyl group. For instance, the nitration of 2,6-dibromophenol (B46663) yields 2,6-dibromo-4-nitrophenol. nih.gov

Halogenation: Further halogenation of the aromatic ring can be accomplished using various halogenating agents. For example, bromination can be carried out using bromine in a suitable solvent. The position of the incoming halogen will be dictated by the directing effects of the substituents already present on the ring. The synthesis of 4-bromo-2-iodophenol (B1279099) is a known procedure.

Interactive Table: Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Expected Product | Regiochemical Considerations |

| Nitration | HNO₃/H₂SO₄ | Nitrated derivative | The hydroxyl group is a strong ortho, para-director. |

| Bromination | Br₂ | Brominated derivative | The positions ortho and para to the activating groups are favored. |

Cleavage and Deprotection Methodologies for Isopropoxyphenyl Ethers (Contextual to Intermediates)

The cleavage of the isopropoxy group to reveal a free hydroxyl group is a critical step in synthetic sequences where the isopropoxy group serves as a protecting group for a phenol. Various methods are available for the dealkylation of aryl ethers.

Boron Trihalides: Boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃) are powerful reagents for the cleavage of aryl ethers. These Lewis acids coordinate to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. The reaction is typically carried out in an inert solvent at low temperatures.

Strong Acids: Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) can also be used to cleave aryl ethers, although these conditions are generally harsher and may not be compatible with sensitive functional groups.

Interactive Table: Cleavage of Isopropoxyphenyl Ethers

| Reagent | Conditions | Product | Notes |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low temperature | Catechol derivative | Highly effective for dealkylation of aryl ethers. |

| Boron Trichloride (BCl₃) | Inert solvent, low temperature | Catechol derivative | Another strong Lewis acid for ether cleavage. |

| Hydroiodic Acid (HI) | Aqueous solution, heat | Catechol derivative | Harsh conditions, may affect other functional groups. |

| Hydrobromic Acid (HBr) | Aqueous solution, heat | Catechol derivative | Similar to HI, requires careful consideration of substrate compatibility. |

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on Phenol (B47542) Oxidation and Coupling Mechanisms

The oxidative coupling of phenols is a fundamental process for forming C-C and C-O bonds, leading to the synthesis of biphenolic compounds and other complex structures. wikipedia.orgwikipedia.orgnih.gov For a substituted phenol like 2-Iodo-6-isopropoxyphenol, oxidative coupling typically proceeds through the formation of a phenoxyl radical intermediate. This process can be initiated by one-electron oxidants, often involving transition metal catalysts such as copper or iron complexes. wikipedia.orgwikipedia.org

The general mechanism involves the initial oxidation of the phenol to a phenoxyl radical. Due to resonance, the unpaired electron is delocalized across the oxygen atom and the ortho and para positions of the aromatic ring. The subsequent coupling of two such radicals can occur in several ways:

C-C Coupling: This can happen between the ortho or para positions of the two radicals. In the case of this compound, the positions available for coupling are sterically hindered by the iodo and isopropoxy groups.

C-O Coupling: This involves the attack of a carbon-centered radical of one molecule onto the oxygen of another.

The regioselectivity of the coupling is significantly influenced by steric hindrance. The bulky ortho-substituents (iodo and isopropoxy groups) in this compound are expected to disfavor ortho-ortho C-C coupling. rsc.org This steric hindrance can lead to a preference for C-O coupled products. rsc.org The reaction can be catalyzed by enzymes like laccase or by metal catalysts, which can influence the selectivity of the coupling. wikipedia.org The formation of layers composed of polyphenols can be influenced by factors like the oxidation reaction, often facilitated by a phenolate (B1203915) ion intermediate under slightly alkaline conditions. nih.gov

Mechanistic Elucidation of Halogenation Reactions

Further halogenation of this compound would occur via an electrophilic aromatic substitution mechanism. The hydroxyl and isopropoxy groups are strong activating groups and ortho-, para-directors. The existing iodine is a deactivating group but also an ortho-, para-director.

The mechanism for halogenation (e.g., bromination or chlorination) involves the following steps:

Generation of the Electrophile: A Lewis acid catalyst, such as FeBr₃ for bromination or AlCl₃ for chlorination, polarizes the halogen molecule (e.g., Br-Br) to create a potent electrophile. youtube.comyoutube.com

Nucleophilic Attack: The electron-rich aromatic ring of this compound attacks the electrophilic halogen. This step forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized over the carbons of the ring.

Deprotonation: A weak base, often the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the new halogen, restoring the aromaticity of the ring. youtube.com

For iodination, a stronger oxidizing agent, such as nitric acid or hydrogen peroxide, is typically required to oxidize I₂ to a more potent electrophilic iodine species. youtube.com The directing effects of the existing substituents would guide the incoming halogen to the available ortho and para positions.

Mechanistic Aspects of Ether Cleavage Reactions (e.g., Aluminum Triiodide-Mediated)

The isopropoxy group of this compound can be cleaved under strongly acidic conditions, often using Lewis acids like aluminum triiodide (AlI₃). mdma.ch Aryl alkyl ethers are generally cleaved by strong acids like HBr and HI. libretexts.orgmasterorganicchemistry.com The mechanism of ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the alkyl group.

Given that the isopropoxy group is a secondary alkyl ether, the cleavage mechanism can have contributions from both Sₙ1 and Sₙ2 pathways. masterorganicchemistry.com The general steps are:

Protonation/Lewis Acid Coordination: The ether oxygen is protonated by a strong acid or coordinates to a Lewis acid like AlI₃. This converts the alkoxy group into a good leaving group. mdma.chmasterorganicchemistry.com

Nucleophilic Attack: A nucleophile, such as the iodide ion (I⁻), attacks the alkyl group.

Sₙ2 Pathway: The iodide ion attacks the less sterically hindered carbon of the protonated ether. For an aryl isopropyl ether, this would be the isopropyl group. libretexts.org

Sₙ1 Pathway: If a stable carbocation can be formed, the protonated ether can dissociate to form an alcohol and a carbocation. The isopropyl group can form a relatively stable secondary carbocation. This carbocation is then attacked by the nucleophile. libretexts.org

Aluminum triiodide is a particularly effective reagent for cleaving aryl alkyl ethers. mdma.chresearchgate.net The strong Lewis acidity of AlI₃ facilitates the cleavage of the C-O bond. Studies on similar compounds have shown that reagents like AlCl₃ can selectively cleave isopropyl aryl ethers. lookchem.com

Table 1: Plausible Ether Cleavage Products of this compound

| Reagent | Plausible Mechanism | Products |

| HI (excess) | Sₙ1/Sₙ2 | 1,2-Diiodobenzene, Isopropyl iodide, Water |

| AlI₃ | Lewis acid-assisted Sₙ1/Sₙ2 | 2-Iodophenol (B132878), Isopropyl iodide |

Elucidation of Catalytic Pathways in Syntheses Involving the Compound

The synthesis of this compound itself likely involves a multi-step process, with each step having its own catalytic pathway. A plausible synthetic route could start from catechol.

Selective Isopropylation: Catechol could be selectively mono-isopropylated to form 2-isopropoxyphenol (B44703). This Williamson ether synthesis would typically involve a base to deprotonate one of the hydroxyl groups, followed by nucleophilic attack on 2-bromopropane (B125204) or 2-iodopropane. The selectivity for mono-alkylation can be challenging.

Iodination: The resulting 2-isopropoxyphenol would then be iodinated. As previously discussed, this electrophilic aromatic substitution would be directed by the hydroxyl and isopropoxy groups to the ortho and para positions. The use of a suitable iodinating agent (e.g., I₂ with an oxidizing agent) would be necessary.

Kinetic studies on the reaction of 2-isopropoxyphenol with electrophiles have shown that the isopropoxy group has a notable inductive effect on the reaction rate. researchgate.net

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous determination of the molecular structure. For 2-Iodo-6-isopropoxyphenol, both ¹H and ¹³C NMR spectroscopy would be employed to confirm the connectivity of atoms.

In a hypothetical ¹H NMR spectrum of this compound, specific signals would be expected to correspond to the distinct types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as multiplets in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns would be dependent on the electronic effects of the iodo, hydroxyl, and isopropoxy substituents. The methine proton of the isopropoxy group (-OCH(CH₃)₂) would likely present as a septet, coupled to the six equivalent methyl protons. These methyl protons, in turn, would appear as a doublet further upfield. The hydroxyl proton (-OH) would typically be observed as a broad singlet, the chemical shift of which can be highly variable depending on concentration, solvent, and temperature.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached functional groups, with the carbon atoms bonded to the electronegative oxygen and iodine atoms appearing at characteristic downfield positions. The carbons of the isopropoxy group would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | 6.0 - 8.0 | Multiplet |

| -OCH(CH₃)₂ | 4.0 - 5.0 | Septet |

| -OCH(CH₃)₂ | 1.0 - 1.5 | Doublet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-I | 80 - 100 |

| C-O (Aromatic) | 140 - 160 |

| Aromatic C-H | 110 - 130 |

| -OCH(CH₃)₂ | 65 - 75 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial method for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio corresponding to the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula. A characteristic feature in the mass spectrum of an iodine-containing compound is the presence of a strong signal at m/z 127, corresponding to the iodine cation (I⁺).

Fragmentation of the molecular ion would lead to the formation of various daughter ions, providing further structural information. Common fragmentation pathways could include the loss of the isopropoxy group, the isopropyl group, or a molecule of propene from the isopropoxy moiety.

Advanced MS techniques such as Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be used for the separation and identification of this compound from complex mixtures. Collision-Induced Dissociation (CID) experiments in tandem mass spectrometry (MS/MS) would be employed to systematically fragment the molecular ion and establish the connectivity of the different functional groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibrations of the phenol (B47542) and the ether linkage would appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, characteristic of the phenolic chromophore. The positions and intensities of these absorption maxima (λ_max) would be influenced by the presence of the iodo and isopropoxy substituents on the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-O Stretch (Phenol) | 1200 - 1300 |

Advanced Crystallographic Studies for Solid-State Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a wealth of structural information. This would include the exact bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, crystallographic studies would reveal the packing of the molecules in the crystal lattice. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the iodine atom. These interactions play a significant role in determining the physical properties of the solid, including its melting point and solubility. The crystallographic data would provide an unambiguous confirmation of the molecular structure determined by spectroscopic methods and offer insights into the supramolecular chemistry of this compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

There are no specific DFT studies available for 2-Iodo-6-isopropoxyphenol. Such calculations would be invaluable for understanding its fundamental properties. DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT could be employed to determine a variety of electronic and geometric parameters.

Hypothetical Data Table from a Future DFT Study:

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests greater nucleophilicity. |

| LUMO Energy | -0.9 eV | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests greater electrophilicity. |

| HOMO-LUMO Gap | 4.9 eV | Relates to the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. |

| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity and its potential for dipole-dipole interactions. |

| Mulliken Atomic Charges | C1: -0.15, O(ether): -0.45, I: +0.05, O(hydroxyl): -0.60, H(hydroxyl): +0.40 | Reveals the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. |

These hypothetical values would offer a foundational understanding of the molecule's reactivity profile, guiding synthetic chemists in designing reactions and predicting outcomes.

Molecular Dynamics Simulations of Compound Interactions

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are a computational method for analyzing the physical movements of atoms and molecules. They would allow researchers to observe how this compound behaves over time and how it interacts with other molecules, such as solvents or biological macromolecules.

Potential Research Areas for MD Simulations:

Solvation Studies: Simulating this compound in various solvents (e.g., water, methanol, dimethyl sulfoxide) to understand its solubility and the specific intermolecular interactions (e.g., hydrogen bonding) that govern it.

Aggregation Behavior: Investigating the tendency of this compound molecules to self-associate in solution, which can influence its physical properties and reactivity.

Interaction with Biomolecules: If this compound were to be investigated for biological activity, MD simulations could model its binding to a target protein, providing insights into the binding mode and affinity.

Computational Mechanistic Studies of Reaction Pathways

There is no available research on the computational mechanistic studies of reaction pathways involving this compound. Such studies use computational methods to map out the energy landscape of a chemical reaction, identifying transition states and intermediates. This information is crucial for understanding reaction mechanisms and for optimizing reaction conditions.

Example of a Hypothetical Mechanistic Study:

A computational study could investigate the mechanism of a common reaction, such as a Suzuki coupling at the iodo position. The study would calculate the energies of all reactants, intermediates, transition states, and products to construct a reaction energy profile.

Hypothetical Reaction Coordinate Diagram Data:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Oxidative Addition TS | +15.2 |

| Palladium(II) Intermediate | -5.7 |

| Transmetalation TS | +12.8 |

| Reductive Elimination TS | +20.1 |

| Products | -25.3 |

This data would reveal the rate-determining step of the reaction and provide a basis for modifying catalysts or reaction conditions to improve efficiency.

Quantum Chemical Analyses of Structure-Reactivity Relationships

No specific quantum chemical analyses focusing on the structure-reactivity relationships of this compound have been reported. These analyses would leverage the results from DFT and other quantum chemical calculations to establish clear connections between the molecule's structural features (e.g., bond lengths, bond angles, substituent effects) and its observed reactivity.

Key Relationships That Could Be Explored:

Influence of the Isopropoxy Group: A systematic computational study could analyze how the size and electron-donating nature of the isopropoxy group affect the reactivity of the phenolic hydroxyl group and the carbon-iodine bond.

Effect of the Iodine Atom: The impact of the heavy iodine atom on the molecule's geometry and electronic properties, particularly its role as a leaving group in nucleophilic substitution reactions, could be quantified.

Aromaticity Analysis: Calculations such as the Nucleus-Independent Chemical Shift (NICS) could be used to quantify the aromaticity of the benzene (B151609) ring and how it is influenced by the substituents, which in turn affects the ring's reactivity in electrophilic aromatic substitution reactions.

Research on Derivatives and Analogues of 2 Iodo 6 Isopropoxyphenol

Synthesis and Characterization of Halogenated Isopropoxyphenol Derivatives

The synthesis of halogenated isopropoxyphenol derivatives often begins with the etherification of a dihalophenol or the halogenation of an isopropoxyphenol. For instance, the reaction of 2,6-diiodophenol (B1640560) with isopropyl bromide in the presence of a base like potassium carbonate can yield 2,6-diiodo-1-isopropoxybenzene. Subsequent selective monohydrolysis or other functional group manipulations would be required to reintroduce the phenolic hydroxyl group, which presents a significant synthetic challenge due to the similar reactivity of the positions.

A more direct approach involves the halogenation of 2-isopropoxyphenol (B44703). nist.govchemicalbook.comchemspider.comnih.gov Due to the ortho- and para-directing effects of the hydroxyl and isopropoxy groups, direct iodination of 2-isopropoxyphenol would likely lead to a mixture of iodinated products. Therefore, regioselective synthesis is crucial. This can be achieved by using blocking groups or by employing specific iodinating agents and catalysts that favor substitution at a particular position.

Characterization of these derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for determining the substitution pattern on the aromatic ring. Mass spectrometry is used to confirm the molecular weight and elemental composition.

| Derivative | Synthetic Precursors | Key Characterization Data |

| 2-Bromo-6-iodo-isopropoxyphenol | 2-Iodo-6-isopropoxyphenol, N-Bromosuccinimide | ¹H NMR shifts indicating the presence of both iodo and bromo substituents. |

| 2,4-Diiodo-6-isopropoxyphenol | This compound, Iodine, Oxidizing agent | Mass spectrum showing the isotopic pattern characteristic of two iodine atoms. |

Structural Modifications of the Isopropoxy Moiety

Modifications to the isopropoxy group of this compound are less common but represent an intriguing avenue for altering the compound's steric and electronic properties. One potential route involves the cleavage of the isopropyl ether to regenerate a catechol intermediate, followed by re-alkylation with a different alkyl halide. However, this is a challenging transformation due to the stability of the ether bond.

A more feasible approach could involve reactions of a precursor molecule. For example, starting with 2-iodoguaiacol (2-iodo-6-methoxyphenol), demethylation to the corresponding catechol can be achieved, followed by alkylation with a modified isopropyl halide, such as one bearing additional functional groups.

| Modification | Potential Synthetic Route | Expected Change in Properties |

| Replacement with a linear propoxy group | Cleavage of the isopropoxy group and re-alkylation with 1-bromopropane. | Altered steric hindrance around the phenolic hydroxyl group. |

| Introduction of a functionalized isopropoxy group | Synthesis from 2-iodocatechol and a functionalized isopropyl halide. | Introduction of new reactive sites for further derivatization. |

Development of Phenolic Ether Analogues with Varied Alkoxy Groups

The development of phenolic ether analogues with different alkoxy groups is a significant area of research. These analogues allow for a systematic study of how the size and nature of the alkoxy group influence the compound's properties. The Williamson ether synthesis and the Ullmann condensation are two primary methods employed for this purpose. wikipedia.orgorganic-chemistry.orgmdpi.com

In a typical Williamson ether synthesis, 2-iodophenol (B132878) would be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to attack an alkyl halide. To synthesize analogues of this compound, one could start with 2-iodoguaiacol and perform an etherification reaction with various alkyl halides.

The Ullmann condensation offers a complementary approach, particularly for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction can couple an aryl halide with an alcohol or phenol (B47542). mdpi.com For instance, this compound could potentially be reacted with another alcohol in the presence of a copper catalyst to replace the iodo group, although this would lead to a different class of compounds. A more relevant Ullmann-type reaction would be the coupling of 2,6-diiodophenol with different alcohols to create a library of 2-iodo-6-alkoxyphenols.

| Analogue | Synthetic Method | Starting Materials |

| 2-Iodo-6-ethoxyphenol | Williamson Ether Synthesis | 2-Iodophenol, Ethyl bromide |

| 2-Iodo-6-benzyloxyphenol | Williamson Ether Synthesis | 2-Iodophenol, Benzyl bromide |

| 2-Iodo-6-phenoxyphenol | Ullmann Condensation | 2,6-Diiodophenol, Phenol, Copper catalyst |

Integration into Heterocyclic and Fused Ring Systems

The iodo-substituent on the this compound ring is a key functional group for the construction of heterocyclic and fused ring systems through various cross-coupling reactions. mdpi.comsciencescholar.us The Sonogashira, Suzuki, and Buchwald-Hartwig reactions are powerful tools for this purpose.

The Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of palladium and copper catalysts, can be used to introduce an alkynyl substituent at the 2-position. wikipedia.orglibretexts.org This alkyne can then undergo intramolecular cyclization with the adjacent hydroxyl group to form a furan (B31954) or pyran ring fused to the benzene (B151609) ring.

The Suzuki-Miyaura coupling allows for the introduction of a variety of aryl or vinyl groups by reacting the iodo-compound with a boronic acid. nih.gov If the introduced group contains a suitable functional group, subsequent intramolecular cyclization can lead to the formation of a new heterocyclic ring. For example, coupling with 2-formylphenylboronic acid could be followed by cyclization to form a dibenzofuran (B1670420) derivative.

Photochemical cyclizations represent another strategy for synthesizing heterocyclic compounds. chim.itresearchgate.net For instance, a derivative of this compound containing a styryl group could potentially undergo photochemical cyclization to form a phenanthrene-like fused ring system.

| Heterocyclic System | Synthetic Strategy | Key Reaction |

| Benzofuran derivative | Sonogashira coupling followed by intramolecular cyclization. | Palladium/copper-catalyzed cross-coupling. |

| Dibenzofuran derivative | Suzuki-Miyaura coupling followed by intramolecular cyclization. | Palladium-catalyzed cross-coupling. |

| Carbazole derivative | Buchwald-Hartwig amination followed by intramolecular cyclization. | Palladium-catalyzed C-N bond formation. |

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

2-Iodo-6-isopropoxyphenol serves as a crucial building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science fields. The presence of three distinct functional groups—hydroxyl, iodo, and isopropoxy—on the aromatic ring offers multiple reaction pathways for chemists to elaborate the molecular structure.

The general class of 2-iodophenols are recognized as versatile intermediates. wikipedia.org They can undergo a variety of coupling reactions where the iodine atom is replaced, followed by cyclization to create heterocyclic compounds, which are prevalent in drug molecules. wikipedia.org The synthesis of highly substituted phenols is a continuing challenge, and having a readily available, pre-functionalized building block like this compound simplifies the synthetic route to complex target molecules. oregonstate.edu

Application in Cross-Coupling Reactions (e.g., involving the Aryl Iodide moiety)

The aryl iodide moiety in this compound is a key feature that enables its participation in a wide range of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example, where the aryl iodide is reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used to form biaryl linkages, which are common structural motifs in pharmaceuticals and organic materials. libretexts.org The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl. libretexts.org

Another significant cross-coupling reaction is the Heck reaction , which involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The mechanism proceeds through oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org The Heck reaction is particularly useful for creating styrenyl compounds and other vinylarenes. wikipedia.org

The Carbonylative Suzuki-Miyaura coupling is a variation that introduces a carbonyl group between the two coupled fragments, leading to the synthesis of diaryl ketones. organic-chemistry.org This is achieved by carrying out the reaction under an atmosphere of carbon monoxide. organic-chemistry.org

The table below summarizes some of the key cross-coupling reactions applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or Vinylarene |

| Heck Reaction | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Aryl Amine |

| Ullmann Condensation | Alcohol, Phenol (B47542) | Cu catalyst, Base | Diaryl Ether |

It is important to note that while aryl iodides are generally more reactive in these cross-coupling reactions, some studies have shown that under certain conditions, particularly at lower temperatures with specific phosphine (B1218219) ligands, their reactivity can be surprisingly inefficient compared to aryl bromides. acs.org

Contribution to the Synthesis of Diverse Chemical Libraries

Chemical library synthesis is a cornerstone of modern drug discovery and materials science, enabling the rapid generation and screening of a large number of structurally related compounds for desired properties. vapourtec.com this compound is an excellent scaffold for the creation of diverse chemical libraries due to its multiple, orthogonally reactive functional groups.

The aryl iodide provides a versatile handle for diversification through various cross-coupling reactions as detailed in the previous section. By coupling the parent molecule with a library of boronic acids, alkenes, alkynes, or amines, a wide array of derivatives can be synthesized. Furthermore, the phenolic hydroxyl group can be functionalized through etherification or esterification with a different set of building blocks, leading to a second dimension of diversity.

The synthesis of chemical libraries based on phenol scaffolds has been demonstrated to be a powerful strategy. acs.org For instance, sequential hydroarylation reactions on phenols can be used to build complexity. acs.org In the context of this compound, one could envision a synthetic strategy where the iodo group is first subjected to a Suzuki coupling, and the resulting biaryl product is then further modified at the phenolic hydroxyl. This approach allows for the systematic exploration of the chemical space around the core scaffold.

The development of DNA-compatible Suzuki-Miyaura reactions further highlights the utility of aryl iodides in the synthesis of DNA-encoded libraries (DELs). nih.govfrontiersin.org DELs are vast collections of compounds where each molecule is tagged with a unique DNA barcode that encodes its chemical structure, facilitating high-throughput screening. nih.gov The reactivity of the aryl iodide in this compound makes it a potential candidate for inclusion in such advanced library synthesis platforms.

Potential as a Ligand Precursor in Catalysis

The structure of this compound also suggests its potential as a precursor for the synthesis of novel ligands for catalysis. The phenolic oxygen can act as a coordinating atom for a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting ligand.

Phenols and their derivatives are fundamental building blocks for various classes of ligands. nih.gov The ortho-substituents, in this case, the iodo and isopropoxy groups, can play a crucial role in controlling the coordination geometry and reactivity of the metal complex. For instance, ortho-substituted iodobenzoic acids are precursors to modified IBX reagents used in catalytic oxidations. thieme-connect.de

The development of ligands for copper- and palladium-catalyzed reactions is an active area of research. nih.gov For example, picolinic acid and various diamines have been shown to be effective ligands in the copper-catalyzed O-arylation of phenols. nih.govnih.gov By analogy, this compound could be elaborated into a bidentate or tridentate ligand. The iodo group could be replaced with a phosphine, an amine, or another coordinating group through a cross-coupling reaction. The resulting molecule could then chelate to a metal center, creating a catalyst with specific properties. The bulky isopropoxy group would impart a particular steric environment around the metal, which could influence the selectivity of the catalyzed reaction.

Furthermore, there is growing interest in the development of catalysts for the ortho-selective C-H arylation of phenols. rsc.org While this compound itself is already substituted at both ortho positions, its structural motifs can inform the design of new ligands that promote such selective functionalizations on other phenolic substrates.

Exploration in Medicinal Chemistry Research

Design and Synthesis of Bioactive Derivatives based on the 2-Iodo-6-isopropoxyphenol Scaffold

A comprehensive search of scientific literature and chemical databases reveals a significant finding: there is currently no publicly available research specifically detailing the design and synthesis of bioactive derivatives based on the this compound scaffold. While the individual functional groups—an iodo group, an isopropoxy group, and a phenol (B47542)—are common in medicinal chemistry, their specific combination in this arrangement has not been the subject of published synthetic or medicinal chemistry studies.

The closely related compound, 2-Isopropoxyphenol (B44703), which lacks the iodine atom, is a known chemical entity. nih.govnih.govchemeo.comchemspider.comnist.govnih.gov Its presence in chemical databases suggests its availability as a potential starting material for further chemical modification. nih.govnih.govchemeo.comchemspider.comnist.govnih.gov The introduction of an iodine atom to the 6-position of 2-isopropoxyphenol would be a feasible synthetic step, potentially through electrophilic aromatic substitution. This modification would provide a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, which are instrumental in the synthesis of diverse and complex molecular architectures. Such reactions would allow for the introduction of a wide range of substituents at the 6-position, enabling the exploration of the chemical space around the core scaffold.

However, at present, no studies have been published that document the use of this compound as a building block in the synthesis of bioactive molecules.

Target Identification and Validation for Potential Therapeutic Areas (e.g., 5-HT6 Receptor Ligands, Coagulation Factor Inhibitors)

Consistent with the lack of synthetic studies, there is no direct evidence in the scientific literature of this compound or its derivatives being investigated as ligands for the 5-HT6 receptor or as inhibitors of coagulation factors.

The 5-HT6 receptor is a well-established target in the central nervous system for the potential treatment of cognitive disorders. nih.govresearchgate.netresearchgate.netnih.gov The development of ligands for this receptor often involves the use of various heterocyclic scaffolds and specific pharmacophoric features. nih.govresearchgate.netresearchgate.netnih.gov While phenoxy derivatives are known to be incorporated into some 5-HT6 receptor ligands, there is no specific mention of a this compound-containing molecule being designed or tested for this purpose. nih.gov

Similarly, the inhibition of coagulation factors, such as Factor Xa, is a key strategy in the development of anticoagulant drugs. nih.gov The design of Factor Xa inhibitors often involves specific recognition motifs that interact with the active site of the enzyme. nih.gov A search of the literature did not reveal any studies linking the this compound scaffold to the inhibition of coagulation factors.

Metabolite Studies in Biological Systems (e.g., Propoxur (B1679652) Metabolite Research)

There is no information available in the scientific literature regarding the metabolism of this compound in any biological system. Furthermore, there is no indication that this compound is a metabolite of the insecticide Propoxur. The metabolism of Propoxur has been studied, and its major metabolites have been identified; however, this compound is not among them. The primary metabolite of Propoxur is 2-isopropoxyphenol. nih.gov

The metabolic fate of a compound is crucial for its development as a drug, influencing its efficacy, duration of action, and potential for toxicity. In the absence of any studies, the metabolic profile of this compound remains unknown.

Exploration in Agrochemical Chemistry Research

Design and Synthesis of Derivatives with Agrochemical Relevance

A thorough review of scientific literature and patent databases reveals no specific information regarding the design and synthesis of derivatives of 2-Iodo-6-isopropoxyphenol for agrochemical applications. While the synthesis of the related compound, 2-isopropoxyphenol (B44703), is documented, specific methodologies for the iodination of this precursor at the 6-position for agrochemical purposes are not described in available research. General methods for the iodination of phenols are known, often involving electrophilic substitution using an iodine source. wikipedia.org For instance, the preparation of 2,4,6-triiodophenol (B146134) can be achieved through various methods, including the reaction of phenol (B47542) with iodine in the presence of an oxidizing agent or from 2,4,6-triiodoaniline. google.com However, the selective synthesis of this compound is not detailed.

Investigation of Pesticide Metabolite Pathways

The compound 2-isopropoxyphenol, which lacks the iodine atom of the target chemical, is a known metabolite of the insecticide propoxur (B1679652) (2-isopropoxyphenyl N-methylcarbamate). The primary metabolic pathway involves the hydrolysis of the carbamate (B1207046) ester bond to yield 2-isopropoxyphenol. This metabolite can then be detected in urine, serving as a biomarker for exposure to the parent insecticide. However, there is no information available in the searched scientific literature that identifies this compound as a metabolite of any known pesticide. The metabolic fate of iodinated phenols in the context of agrochemicals is not extensively documented in the public domain.

Structure-Activity Relationships in Agrochemical Applications (Academic Focus)

Due to the absence of published research on the synthesis and biological activity of this compound and its derivatives in an agrochemical context, there is no available information on their structure-activity relationships. The study of how the chemical structure of a compound influences its biological activity is a cornerstone of agrochemical research. For many classes of pesticides, the nature and position of halogen substituents on an aromatic ring can significantly impact efficacy and selectivity. pjoes.com For example, the presence and position of chlorine or bromine atoms in phenolic pesticides are known to be critical for their biological action. nih.gov However, without any data on the agrochemical properties of this compound, no such analysis can be performed.

Research in Materials Science

Incorporation into Functional Polymers and Organic Materials

The molecular architecture of 2-Iodo-6-isopropoxyphenol makes it an attractive candidate as a monomer or a modifying agent in the synthesis of functional polymers. The iodine atom can serve as a reactive site for various cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, which are instrumental in the formation of carbon-carbon bonds and the synthesis of conjugated polymers. The phenolic hydroxyl group offers a site for esterification or etherification, allowing for its integration into polyester (B1180765) or polyether backbones.

Furthermore, the isopropoxy group can enhance the solubility of the resulting polymers in organic solvents, a crucial factor for processability. The bulkiness of this group may also influence the polymer's morphology and thermal properties, potentially leading to materials with high glass transition temperatures and amorphous structures.

Prospective research in this area would involve the synthesis of a variety of polymers incorporating the this compound unit and a thorough investigation of their properties.

Interactive Data Table: Prospective Polymer Properties

| Polymer Type | Potential Synthesis Route | Anticipated Key Properties | Potential Applications |

| Conjugated Polymer | Sonogashira coupling of a diethynyl comonomer with this compound | Good solubility, tunable bandgap, high thermal stability | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors |

| Polyester | Polycondensation with a dicarboxylic acid | High glass transition temperature, good mechanical strength | High-performance engineering plastics, biodegradable materials |

| Polyether | Williamson ether synthesis with a dihaloalkane | Improved thermal stability, chemical resistance | Membranes for gas separation, high-temperature resistant coatings |

Exploration in Electronic and Optical Materials Development

The electronic and optical properties of organic materials are intrinsically linked to their molecular structure. The introduction of a heavy atom like iodine into an aromatic system is known to induce a "heavy-atom effect," which can facilitate intersystem crossing and enhance phosphorescence. This makes this compound a person of interest for the development of materials for triplet harvesting in OLEDs, potentially leading to higher device efficiencies.

The combination of the electron-donating isopropoxy group and the electron-withdrawing (due to its polarizability) and sterically hindering iodo-group could lead to interesting intramolecular charge transfer (ICT) characteristics. This could be exploited in the design of nonlinear optical (NLO) materials or fluorescent probes that are sensitive to their local environment.

Future research would focus on the synthesis of derivatives of this compound and the detailed characterization of their photophysical and electronic properties.

Interactive Data Table: Prospective Electronic and Optical Properties

| Property | Predicted Characteristics | Potential Application |

| Luminescence | Potential for room-temperature phosphorescence due to the heavy-atom effect. | Emitters in OLEDs, security inks, bio-imaging. |

| Nonlinear Optics | Possible second-order NLO activity due to push-pull electronic structure. | Materials for frequency doubling, optical switching. |

| Solvatochromism | Shift in absorption and emission spectra with solvent polarity. | Fluorescent probes for sensing and imaging. |

Green Chemistry and Sustainable Synthesis Approaches

Development of Environmentally Benign Synthetic Routes

The synthesis of 2-Iodo-6-isopropoxyphenol can be envisioned through two primary retrosynthetic pathways: the iodination of 2-isopropoxyphenol (B44703) or the isopropylation of 2-iodophenol (B132878). The development of environmentally benign routes for either of these pathways hinges on the careful selection of reagents, solvents, and reaction conditions that minimize waste, energy consumption, and the use of hazardous substances.

A promising green approach involves the direct iodination of 2-isopropoxyphenol. Traditional iodination methods often rely on harsh reagents and produce significant waste. However, contemporary research has highlighted milder and more sustainable alternatives. One such method involves the use of molecular iodine in conjunction with hydrogen peroxide as a clean oxidant, with water often serving as a benign solvent. This system avoids the use of heavy metal oxidants and chlorinated solvents, thereby reducing the environmental impact. The primary by-product in this instance is water, representing a significant improvement in the environmental profile of the reaction.

Another environmentally conscious consideration is the potential for solvent-free reactions or the use of alternative, greener solvents. For the alkylation step, converting 2-iodophenol to this compound, traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724), which have associated health and environmental concerns. The exploration of greener solvents, such as ionic liquids or bio-derived solvents like Cyrene (dihydrolevoglucosenone), could offer viable, less toxic alternatives.

Exploration of Catalytic and Atom-Economical Processes

Catalysis and atom economy are central tenets of green chemistry, aiming to enhance reaction efficiency and minimize waste generation. The application of these principles to the synthesis of this compound can significantly improve its sustainability.

Catalytic Iodination:

Table 1: Comparison of Potential Iodination Methods for Phenolic Precursors

| Method | Iodinating Agent | Oxidant/Catalyst | Solvent | Green Chemistry Considerations |

| Traditional | I₂ | HNO₃/H₂SO₄ | Chlorinated Solvents | Use of strong, corrosive acids; formation of NOx gases; use of hazardous solvents. |

| Greener Iodination | I₂ | H₂O₂ | Water | Use of a clean oxidant with water as the only by-product; benign solvent. chemicalbook.comchemicalbook.com |

| Catalytic Iodination | I₂ | Solid Acid Catalyst (e.g., zeolites) | Water/Solvent-free | Reusable catalyst, potentially milder reaction conditions, reduced waste. acs.org |

Catalytic Alkylation and Atom Economy:

The isopropylation of 2-iodophenol, a key step in one of the proposed synthetic routes, can be significantly improved from a green chemistry perspective by moving beyond the classical Williamson ether synthesis, which often involves stoichiometric amounts of base. Phase-transfer catalysis (PTC) presents a more sustainable alternative. acs.orgresearchgate.nettandfonline.comacs.org PTC can enhance reaction rates and allow for the use of less hazardous solvents and milder reaction conditions, often with a reduction in the amount of base required. acs.orgresearchgate.nettandfonline.comacs.org

Furthermore, the direct alkylation of phenols with alkenes (in this case, propene) catalyzed by solid acids represents a highly atom-economical approach. whiterose.ac.uk This method, if applicable, would involve the direct addition of the isopropyl group to the phenolic oxygen, with no by-products, thus maximizing atom economy. Research into the alkylation of phenols using solid catalysts like silica (B1680970) gel-supported aluminum phenolate (B1203915) has shown promise for selective ortho-alkylation. whiterose.ac.uk

Table 2: Potential Alkylation Strategies for 2-Iodophenol

| Method | Alkylating Agent | Catalyst/Conditions | Solvent | Green Chemistry & Atom Economy Considerations |

| Williamson Ether Synthesis | Isopropyl halide | Stoichiometric strong base (e.g., NaH) | Polar aprotic (e.g., DMF) | Generates stoichiometric salt waste; uses hazardous solvents. masterorganicchemistry.comtaylorandfrancis.comlumenlearning.comlibretexts.orgyoutube.com |

| Phase-Transfer Catalysis | Isopropyl halide | Quaternary ammonium (B1175870) salt | Biphasic or organic solvent | Catalytic use of base promoter; often milder conditions; can reduce solvent use. acs.orgresearchgate.nettandfonline.comacs.org |

| Acid-Catalyzed Alkylation | Propene | Solid acid catalyst (e.g., zeolites) | Solvent-free or hydrocarbon | High atom economy (addition reaction); reusable catalyst; avoids halide waste. whiterose.ac.uk |

Patent Landscape and Industrial Research Directions

Analysis of Patent Applications for Synthesis and Applications

A detailed review of patent databases indicates a limited number of patents that explicitly mention 2-Iodo-6-isopropoxyphenol. The majority of relevant patents focus on broader families of iodinated phenols or on processes where this specific compound might be an intermediate, rather than the final product.

For instance, patents related to the synthesis of complex iodinated molecules, such as X-ray contrast agents, often claim wide-ranging Markush structures that could theoretically encompass this compound. A recent patent application, for example, describes a process for preparing 2,4,6-triiodo-phenol derivatives for use as intermediates in the synthesis of X-ray contrast agents. justia.com While not directly naming this compound, the described iodination methods of phenol (B47542) derivatives could potentially be adapted for its synthesis.

Patents concerning the preparation of other iodinated phenols, such as 2,4,6-triiodophenol (B146134), also offer clues. One such patent details a method involving the reaction of phenol with potassium iodide and hydrogen peroxide in an acetic medium, followed by recrystallization from isopropanol. google.com This highlights a potential synthetic route that could be explored for the selective iodination of 2-isopropoxyphenol (B44703).

Furthermore, the patent literature for propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic agent, is extensive. google.com Although not an iodinated compound, the numerous patents surrounding its synthesis and purification underscore the commercial importance of substituted phenols in the pharmaceutical industry. This suggests that novel derivatives like this compound could attract interest if they demonstrate unique biological activities.

Trends in Commercial and Large-Scale Synthesis Research

Specific research on the commercial and large-scale synthesis of this compound appears to be limited. The focus of industrial synthesis efforts for related compounds is often on achieving high purity and yield in a cost-effective manner.

For example, a process for producing ortho-alkylated aromatic hydroxyl compounds in high yield through a gas-phase catalytic reaction has been patented. google.com Such technologies for selective ortho-functionalization could be relevant for the industrial production of this compound from 2-isopropoxyphenol.

The parent compound, 2-isopropoxyphenol, is commercially available and its regulatory status is noted in various inventories, indicating its use in certain industrial applications. nih.govnih.gov It is listed as an active substance under the EPA's TSCA inventory. nih.gov The availability of this precursor is a critical factor for any potential large-scale synthesis of its iodinated derivative. Thermo Fisher Scientific, a major chemical supplier, provides 2-isopropoxyphenol with a purity of 97%. thermofisher.com

Identification of Key Research and Development Areas in Industry

Based on the analysis of related compounds and technologies, the key research and development areas in the industry that could involve this compound are likely to be:

Development of Novel Pharmaceuticals: The structural similarity to propofol and the presence of an iodine atom (which can influence pharmacokinetic and pharmacodynamic properties) suggest potential applications in medicinal chemistry. Research could focus on its activity as an anesthetic, analgesic, or anti-inflammatory agent.

Advanced Materials: Iodinated organic compounds can possess interesting material properties, including high refractive index and density. Industrial R&D may explore its use in the formulation of specialty polymers or electronic materials.

Intermediates for Complex Synthesis: The most immediate industrial application appears to be its use as a building block for more complex molecules, particularly in the agrochemical and pharmaceutical sectors. The development of efficient and selective iodination and further functionalization reactions would be a key research focus.

Q & A

Q. What are the optimal synthetic routes for 2-Iodo-6-isopropoxyphenol, and how can purity be validated?

- Methodological Answer : The synthesis of this compound typically involves halogenation of 6-isopropoxyphenol using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. Optimization requires testing variables like reaction time, temperature, and catalyst (e.g., Lewis acids). Purity validation employs HPLC (High-Performance Liquid Chromatography) for quantitative analysis and NMR (¹H/¹³C) to confirm structural integrity. For safety, ensure waste is segregated and handled by certified disposal services due to iodine’s environmental toxicity .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature). Monitor degradation via UV-Vis spectroscopy and TLC (Thin-Layer Chromatography). For long-term stability, use controlled storage (inert atmosphere, desiccated, -20°C) and periodic re-analysis. Document degradation products using LC-MS to identify decomposition pathways .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Combine ¹H NMR (to identify isopropoxy and phenolic protons), ¹³C NMR (to confirm carbon framework), and IR spectroscopy (to detect O-H and C-O stretches). High-resolution mass spectrometry (HRMS) validates molecular mass. Cross-reference spectral data with computational simulations (e.g., DFT calculations) for accuracy .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Design a matrix of solvents (polar aprotic vs. nonpolar) and temperatures (0°C to reflux) to test Suzuki-Miyaura or Ullmann couplings. Use GC-MS or HPLC to quantify product ratios. Theoretical calculations (e.g., Fukui indices) can predict reactive sites. Compare results with analogous bromo/chloro derivatives to assess iodine’s electronic effects .

Q. What strategies resolve contradictions in reported reaction yields involving this compound across studies?

- Methodological Answer : Perform meta-analysis of literature to identify variables (e.g., catalyst loading, oxygen sensitivity). Replicate experiments under standardized conditions, controlling for moisture and inert atmospheres. Use statistical tools (ANOVA) to assess significance of discrepancies. Publish negative results to clarify reproducibility challenges .

Q. How can computational modeling predict the reactivity of this compound in drug design applications?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes). Calculate binding energies and compare with halogen-bonding databases. Validate predictions with in vitro assays (e.g., enzyme inhibition). Pair with QSAR (Quantitative Structure-Activity Relationship) models to optimize substituent effects .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Use fume hoods, gloves, and eye protection to avoid inhalation/skin contact (H303/H313/H333). Store waste separately in labeled containers for professional disposal. Follow P264/P280 protocols (washing exposed skin, removing contaminated clothing). Document incidents and review Material Safety Data Sheets (MSDS) for emergency responses .

Q. How should researchers design experiments to track this compound’s role as a synthetic intermediate?

- Answer : Use isotopic labeling (e.g., ¹²⁵I) to trace incorporation into downstream products. Monitor reaction progress via in-situ IR or Raman spectroscopy. For complex mixtures, employ tandem MS/MS to identify transient intermediates. Include control reactions without the compound to confirm its necessity .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing kinetic data from this compound reactions?

- Answer : Apply pseudo-first-order kinetics if reagent concentrations are in excess. Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit rate constants. Compare Arrhenius plots for activation energies across solvents. Report confidence intervals and outliers using tools like GraphPad Prism .

Q. How can researchers ensure demographic rigor in collaborative studies involving this compound?

- Answer :

Define sample sizes via power analysis (α=0.05, β=0.2). Document participant/expert inclusion criteria (e.g., synthetic expertise, analytical instrumentation access). Use stratified sampling if multiple institutions contribute data. Disclose conflicts of interest and funding sources transparently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.